molecular formula C17H21NO3 B1363265 (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine CAS No. 356093-54-4

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine

Cat. No.: B1363265
CAS No.: 356093-54-4
M. Wt: 287.35 g/mol
InChI Key: PUUIMGFMLAOYFH-UHFFFAOYSA-N
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Description

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine is an organic compound characterized by the presence of two benzyl groups substituted with methoxy groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding benzyl alcohols.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.

    Reduction: Formation of 3,5-dimethoxybenzyl alcohol and 4-methoxybenzyl alcohol.

    Substitution: Formation of N-acyl or N-alkyl derivatives of the amine.

Scientific Research Applications

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzyl groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
  • (3,5-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine
  • (3,5-Dimethoxy-benzyl)-(4-ethoxy-benzyl)-amine

Uniqueness

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine is unique due to the specific positioning of the methoxy groups on the benzyl rings, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUIMGFMLAOYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354511
Record name (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-54-4
Record name (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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